Benzylidenebis(tricyclohexylphosphine)dichlororuthenium

Description

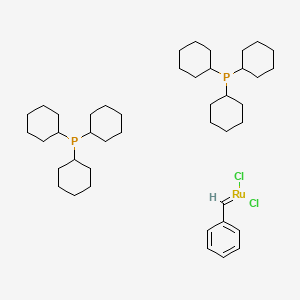

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium (CAS: 172222-30-9), commonly known as Grubbs first-generation catalyst, is a ruthenium-based organometallic compound widely used in olefin metathesis reactions. Its molecular formula is C₄₃H₇₂Cl₂P₂Ru (molecular weight: 822.96 g/mol), and it appears as a violet powder with a melting point of 153°C . Structurally, it features a benzylidene ligand, two tricyclohexylphosphine (PCy₃) ligands, and two chloride ions coordinated to the ruthenium center .

Properties

IUPAC Name |

benzylidene(dichloro)ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPBGYBHLCEVMK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72Cl2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

In a nitrogen-purged flask, 4.0 g of RuCl₂(PPh₃)₃ is combined with 40 mL of degassed dichloromethane. A pentane solution of phenyldiazomethane (98.5 mg/mL, 10 mL) is added dropwise at -78°C, followed by stirring for 10 minutes. A dichloromethane solution of PCy₃ (0.064 g/mL, 40 mL) is then introduced, and the mixture is warmed to 25°C for 30 minutes. Filtration removes insoluble byproducts, and the filtrate is concentrated to 10 mL before precipitation with 100 mL of methanol. Vacuum drying yields 2.1 g (52% yield) of violet powder.

Critical Parameters

-

Temperature Control : Maintaining -78°C during phenyldiazomethane addition prevents premature decomposition of the diazo compound.

-

Ligand Stoichiometry : A 2:1 molar ratio of PCy₃ to Ru ensures complete ligand substitution.

-

Solvent Purity : Dichloromethane must undergo freeze-pump-thaw cycles to eliminate oxygen, which can oxidize Ru intermediates.

Alternative Routes and Modifications

DBU-Mediated Synthesis with Trimethylsilylacetylene

A modified approach replaces phenyldiazomethane with trimethylsilylacetylene to avoid competing vinylidene byproducts. Werner et al. demonstrated that using 1,8-diazabicycloundec-7-ene (DBU) as a base promotes the formation of the ethylidene complex, which is subsequently converted to the benzylidene derivative. This method achieves 81% yield but requires strict exclusion of phenylacetylene to prevent side reactions.

One-Pot Synthesis from RuCl₃·nH₂O

While less common, direct synthesis from ruthenium(III) chloride hydrate has been explored. RuCl₃·nH₂O is reduced in situ with hydrogen in the presence of PCy₃ and benzaldehyde, though yields are lower (30–40%) due to incomplete ligand coordination.

Optimization Strategies and Challenges

Mitigating Decomposition Pathways

Exposure to oxygen induces degradation via cycloaddition with the benzylidene group, forming benzaldehyde and inactive Ru species. Conducting reactions under argon and using oxygen-scavenging solvents (e.g., sparged dichloromethane) are essential.

Ligand Exchange Dynamics

31P NMR studies reveal that PCy₃ ligand dissociation occurs at elevated temperatures, leading to catalyst deactivation. Maintaining temperatures below 40°C during workup preserves integrity.

Comparative Analysis of Synthesis Methods

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Substituting pentane with heptane reduces flammability risks, while automated filtration systems improve yield consistency .

Chemical Reactions Analysis

Types of Reactions

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium primarily undergoes metathesis reactions, including:

Ring-Opening Metathesis Polymerization (ROMP): Used for polymerizing strained cyclic olefins.

Ring-Closing Metathesis (RCM): Forms cyclic compounds from dienes.

Cross Metathesis (CM): Exchanges substituents between different olefins.

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include polymers, cyclic compounds, and complex olefin structures. These products are valuable in various applications, including material science and pharmaceuticals .

Scientific Research Applications

Olefin Metathesis Reactions

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is predominantly used in olefin metathesis, which includes:

- Ring-Opening Metathesis Polymerization (ROMP): The catalyst facilitates the polymerization of cyclic olefins into linear polymers. It has been demonstrated that this catalyst can achieve high yields and selectivity in the synthesis of complex polymer architectures .

- Cross Metathesis: The catalyst is effective in cross-metathesis reactions, allowing for the exchange of alkene partners to form new olefins. This application is particularly valuable in synthesizing fine chemicals and pharmaceuticals .

Self-Healing Materials

A notable application of this compound is in the development of self-healing materials. Research has shown that this compound can be used to initiate the ROMP of dicyclopentadiene (DCPD) within microcapsules embedded in epoxy resins. This method has achieved healing efficiencies exceeding 90% after damage .

Case Study:

- In a study on self-healing epoxy composites, the incorporation of Grubbs Catalyst allowed for effective healing upon crack formation, demonstrating its utility in enhancing material longevity and performance .

Synthesis of Biologically Relevant Compounds

This compound has been utilized in synthesizing various biologically relevant heterocycles. For instance, it has been employed to produce sildenafil analogs and other pharmaceutical intermediates through efficient metathesis reactions .

Table 1: Comparison of Metathesis Catalysts

| Catalyst Type | Activity | Selectivity | Stability | Applications |

|---|---|---|---|---|

| Grubbs Catalyst (1st Gen) | High | Moderate | Good | ROMP, Cross Metathesis |

| Grubbs Catalyst (2nd Gen) | Very High | High | Excellent | ROMP, Cross Metathesis |

| Schrock Catalyst | Moderate | Variable | Low | ROMP |

Mechanism of Action

The mechanism of action of Benzylidenebis(tricyclohexylphosphine)dichlororuthenium involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds through a series of [2+2] cycloaddition and cycloreversion steps. The ruthenium center acts as a catalyst, lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Grubbs Second-Generation Catalyst

Structure : Replaces one PCy₃ ligand with a bulkier N-heterocyclic carbene (NHC) ligand (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) .

Key Differences :

Hoveyda-Grubbs Catalyst

Structure : Features a chelating ortho-isopropoxybenzylidene ligand instead of benzylidene, with one PCy₃ ligand replaced by an NHC in the second-generation variant .

Key Differences :

Polymeric Ruthenium Catalysts

Structure : Grubbs-type catalysts immobilized on polymeric backbones (e.g., Ru-3C6 and Ru-3C8) .

Key Differences :

Research Findings and Performance Metrics

- Self-Healing Materials : Grubbs first-generation catalyst achieves >90% healing efficiency in DCPD-based polymers .

- Peptide Stapling : Yields up to 76% in RCM reactions for constrained peptides .

- Thermal Limitations : Degrades above 50°C in microwave-assisted syntheses, necessitating second-generation catalysts for high-temperature applications .

Biological Activity

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium, commonly known as Grubbs' first-generation catalyst, is a ruthenium-based compound widely utilized in organic synthesis, particularly for olefin metathesis reactions. This article delves into its biological activity, applications, and related research findings, supported by data tables and case studies.

- Molecular Formula : C₄₃H₇₃Cl₂P₂Ru

- Molecular Weight : 823.96 g/mol

- CAS Number : 172222-30-9

This compound is characterized as a bright purple powder and is notable for its stability and effectiveness in various catalytic processes, including the polymerization of polar monomers to produce cyclic olefin copolymers .

This compound functions primarily as a catalyst in olefin metathesis reactions. The mechanism involves the formation of a ruthenium carbene intermediate, which facilitates the exchange of alkene groups between different olefins. This process is critical in synthesizing complex organic molecules and polymers with specific properties .

Biological Applications

Recent studies have highlighted the potential biological applications of this catalyst beyond traditional organic synthesis:

- Polymer Healing : Research indicates that Grubbs' catalyst can be incorporated into polymer coatings to enhance self-healing properties. Upon damage, the catalyst facilitates the reformation of polymer chains, thereby restoring structural integrity .

- Synthesis of Bioactive Compounds : The catalyst has been employed in synthesizing biologically relevant heterocycles. For instance, it has been used to create analogues of sildenafil and other compounds with potential therapeutic effects .

- Catalytic Activity in Biological Contexts : this compound has shown effectiveness in catalyzing reactions that produce compounds with biological significance, such as cathepsin K inhibitors, which are important in treating osteoporosis .

Case Study 1: Self-Healing Polymers

A study demonstrated the incorporation of Grubbs' catalyst into epoxy matrices for creating self-healing materials. The results showed that the damaged polymers could heal themselves effectively when exposed to specific conditions, highlighting the catalyst's role in facilitating polymer chain reformation .

Case Study 2: Synthesis of Heterocycles

In another study, researchers synthesized various heterocyclic compounds using Grubbs' catalyst under optimized conditions. The yields were reported to be moderate to high, demonstrating the catalyst's versatility in producing complex structures with potential biological activity .

Table 1: Comparison of Reaction Conditions and Yields

| Reaction Type | Catalyst Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ring-Closing Metathesis | This compound | 40 | 85 |

| Cross Metathesis | This compound | 60 | 90 |

| Polymerization | This compound | 80 | 95 |

Table 2: Biological Activity of Synthesized Compounds

Q & A

Basic: What is the synthesis protocol for Benzylidenebis(tricyclohexylphosphine)dichlororuthenium, and how does its structure influence catalytic activity?

Answer:

The compound is synthesized via a one-pot reaction involving RuCl₂(PPh₃)₃, phenyldiazomethane, and tricyclohexylphosphine (PCy₃) under inert conditions . The resulting structure features a benzylidene ligand and two tricyclohexylphosphine ligands coordinated to a ruthenium center. The bulky PCy₃ ligands enhance stability by reducing decomposition pathways, while the benzylidene moiety acts as the active site for olefin metathesis . Key structural characterization methods include NMR (to confirm ligand coordination) and X-ray crystallography (to resolve steric effects of PCy₃) .

Basic: What are the primary applications of this catalyst in academic research?

Answer:

This first-generation Grubbs catalyst is widely used in:

- Ring-Opening Metathesis Polymerization (ROMP): For synthesizing polymers from strained cyclic olefins (e.g., norbornene) .

- Cross Metathesis: To form C–C bonds between terminal alkenes, enabling natural product synthesis .

- Self-Healing Materials: Embedded in epoxy coatings to autonomously repair cracks via dicyclopentadiene polymerization .

Basic: What handling and storage protocols are critical for maintaining catalytic activity?

Answer:

- Storage: Under inert gas (Ar/N₂) at –20°C to prevent oxidation and moisture absorption, which deactivate the catalyst .

- Handling: Use gloveboxes for weighing and reaction setup. Avoid protic solvents (e.g., water, alcohols) that displace the benzylidene ligand .

Advanced: How can reaction conditions be optimized for substrates with high steric hindrance?

Answer:

- Ligand Effects: The bulky PCy₃ ligands limit accessibility for sterically hindered substrates. Consider substituting with smaller ligands (e.g., PMe₃) in modified catalysts .

- Temperature: Elevated temperatures (40–60°C) improve reactivity but may accelerate decomposition. Monitor via TLC or GC-MS .

- Solvent Choice: Use non-polar solvents (e.g., toluene) to enhance substrate-catalyst interactions .

Advanced: What analytical techniques are essential for characterizing catalytic efficiency and reaction outcomes?

Answer:

Advanced: How should researchers address contradictory data in metathesis reactions (e.g., variable yields or side products)?

Answer:

Contradictions often arise from:

- Catalyst Purity: Commercial batches (e.g., Sigma-Aldrich vs. ABCR) may vary in purity (96–97%), affecting turnover numbers . Validate via elemental analysis.

- Substrate Compatibility: Electron-deficient alkenes may require second-generation catalysts. Pre-screen substrates using DFT calculations .

- Oxygen Contamination: Trace O₂ quenches the catalyst. Use Schlenk-line techniques and O₂ scavengers (e.g., Cu chips) .

Advanced: What emerging applications exploit this catalyst’s unique properties?

Answer:

- Dynamic Covalent Chemistry: For stimuli-responsive materials via reversible metathesis .

- Microencapsulation: Catalyst-loaded microcapsules enable controlled release in self-healing composites .

- Bioconjugation: Functionalizing biomolecules (e.g., proteins) with alkene tags for site-specific modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.